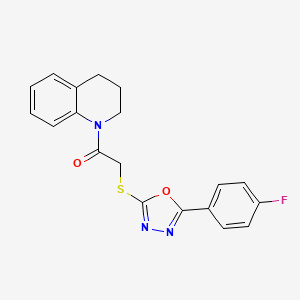
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" represents a fusion of quinoline and oxadiazole motifs. Each segment contributes to the compound's robust pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the formation of the quinoline ring first. This is often followed by the introduction of the 1,3,4-oxadiazole ring and subsequent thio linkage. Typical reaction conditions might include:
Quinoline Ring Formation: : Employing aniline derivatives and aldehydes under acidic conditions.
Oxadiazole Synthesis: : Cyclization reactions using appropriate hydrazides and carboxylic acids or esters.
Thio Linkage: : Utilizing thiolation reagents such as Lawesson's reagent.
Industrial Production Methods
Scaling up for industrial production often involves optimizing each step for higher yield and efficiency. Catalysts and solvents are selected to be environmentally friendly and cost-effective. Continuous flow reactors could be employed to streamline the synthesis process, ensuring consistency and high purity.
化学反応の分析
Types of Reactions
This compound is versatile in its reactivity:
Oxidation: : Introduction of oxidizing agents can modify its functional groups.
Reduction: : Reducing agents could be used to selectively reduce specific moieties within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be employed to modify side chains.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilization of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reactions with alkyl halides or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Reactions of this compound can lead to derivatives with modified pharmacological properties, such as enhanced binding affinity or improved metabolic stability.
科学的研究の応用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds its applications across various domains:
Chemistry: : As a building block in combinatorial chemistry for synthesizing libraries of compounds.
Biology: : As a probe in biological assays to study cellular processes.
Medicine: : Potentially as a lead compound in the development of therapeutics for diseases involving specific molecular targets.
Industry: : Utilized in the development of advanced materials with specific properties.
作用機序
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : It may bind to enzymes or receptors that play a critical role in disease pathways.
Pathways Involved: : It can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or immune response.
類似化合物との比較
Comparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone with similar compounds highlights its unique features:
Quinoline Derivatives: : Similar in structure but vary in the substitution pattern and biological activity.
Oxadiazole Derivatives: : Share the oxadiazole ring but may differ in pharmacokinetics and target specificity.
Some similar compounds include:
1,2,3-oxadiazole derivatives: : Known for their antimicrobial properties.
Quinolin-2(1H)-one derivatives: : Often explored for their antimalarial activity.
This compound's unique combination of structural motifs and functional groups bestows it with distinct pharmacological properties, making it a valuable candidate for further research and development.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-7-14(8-10-15)18-21-22-19(25-18)26-12-17(24)23-11-3-5-13-4-1-2-6-16(13)23/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLKTJWBNZIPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














